![molecular formula C16H26N2O2 B5402853 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5402853.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine, also known as UWA-101, is a novel psychoactive substance that has gained attention in the scientific community due to its potential therapeutic effects. UWA-101 is a selective dopamine transporter ligand that has been shown to have promising applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine works by selectively binding to dopamine transporters, which are responsible for the reuptake of dopamine in the brain. By inhibiting the reuptake of dopamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine increases the amount of dopamine available in the brain, leading to increased dopamine signaling and potential therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine has been shown to increase dopamine levels in the brain, which can lead to various physiological and biochemical effects. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. Increased dopamine signaling can lead to improved mood, increased motivation, and decreased feelings of anxiety and depression.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine has several advantages for lab experiments, including its high selectivity for dopamine transporters and its ability to increase dopamine levels in the brain. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine also has some limitations, including its potential for abuse and its unknown long-term effects.
Future Directions
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine, including its potential therapeutic effects in the treatment of various neurological and psychiatric disorders, its potential for abuse, and its long-term effects on the brain. Additional studies are needed to fully understand the potential benefits and risks of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine and to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine involves a multi-step process that includes the reaction of 3,4-dimethoxyphenylacetonitrile with lithium aluminum hydride, followed by the reaction with N-methylpiperidine. The final product is obtained through purification using column chromatography.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine has been the focus of several scientific studies due to its potential therapeutic effects. One study found that N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine has a high affinity for dopamine transporters and can effectively increase dopamine levels in the brain. Another study found that N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine has antidepressant-like effects in animal models.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-18(14-5-4-9-17-12-14)10-8-13-6-7-15(19-2)16(11-13)20-3/h6-7,11,14,17H,4-5,8-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIUWQICDAPELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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